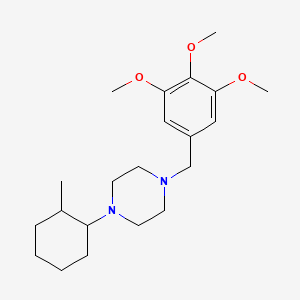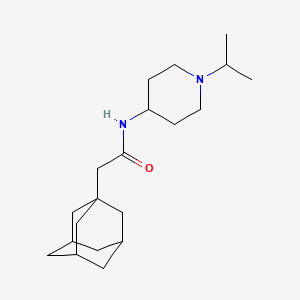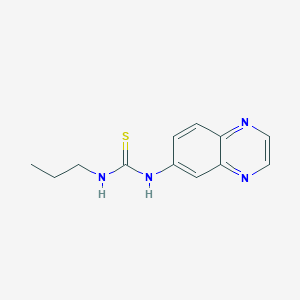
dimethyl 4-(acetylamino)decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(acetylamino)decanedioate, also known as DADAO, is a molecule that has been widely used in scientific research due to its unique properties. This molecule is a derivative of decanedioic acid and contains an acetylamino group, making it an amide. DADAO has been used in various scientific studies due to its ability to mimic the behavior of biological molecules, making it an important tool in biochemical research.
Wirkmechanismus
Dimethyl 4-(acetylamino)decanedioate works by mimicking the behavior of biological molecules, such as amino acids and peptides. It can interact with enzymes and other proteins in a similar manner, allowing researchers to study the mechanisms of these interactions in detail. Additionally, dimethyl 4-(acetylamino)decanedioate can be used to study the binding affinity of proteins to ligands, providing valuable insights into the structure and function of these molecules.
Biochemical and Physiological Effects:
dimethyl 4-(acetylamino)decanedioate does not have any known biochemical or physiological effects on its own. However, it has been used as a tool to study the effects of other molecules on biological systems. For example, dimethyl 4-(acetylamino)decanedioate has been used as a substrate for enzymes to study the effects of enzyme inhibitors on enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl 4-(acetylamino)decanedioate in lab experiments is its ability to mimic the behavior of biological molecules. This allows researchers to study the mechanisms of biological processes in a controlled environment. Additionally, dimethyl 4-(acetylamino)decanedioate is relatively easy to synthesize and purify, making it a cost-effective option for many experiments.
One limitation of using dimethyl 4-(acetylamino)decanedioate is that it is not a perfect mimic of biological molecules. While it can interact with enzymes and other proteins in a similar manner, there may be subtle differences in the interactions that could affect the results of experiments. Additionally, dimethyl 4-(acetylamino)decanedioate may not be suitable for all types of experiments, as its properties may not be relevant to certain biological processes.
Zukünftige Richtungen
There are many potential future directions for research involving dimethyl 4-(acetylamino)decanedioate. One area of interest is the development of new enzyme inhibitors and other drugs based on the structure of dimethyl 4-(acetylamino)decanedioate. Additionally, dimethyl 4-(acetylamino)decanedioate could be used as a tool for studying the effects of environmental toxins on biological systems. Finally, researchers could explore the use of dimethyl 4-(acetylamino)decanedioate in the development of new imaging techniques for studying biological processes in real-time.
Synthesemethoden
Dimethyl 4-(acetylamino)decanedioate can be synthesized through a simple reaction between decanedioic acid and acetic anhydride in the presence of a catalyst. The reaction results in the formation of dimethyl 4-(acetylamino)decanedioate as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(acetylamino)decanedioate has been used in various scientific studies due to its ability to mimic the behavior of biological molecules. It has been used as a substrate for enzymes, as well as a model for studying protein-ligand interactions. dimethyl 4-(acetylamino)decanedioate has also been used as a building block for the synthesis of other molecules, such as peptides and amino acids.
Eigenschaften
IUPAC Name |
dimethyl 4-acetamidodecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONBDXVPDMQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
![3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)



![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)


![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)